(R,R)-Hydrobenzoin

Catalog No.
S573228
CAS No.
52340-78-0
M.F
C14H14O2
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,R)-Hydrobenzoin

CAS Number

52340-78-0

Product Name

(R,R)-Hydrobenzoin

IUPAC Name

(1R,2R)-1,2-diphenylethane-1,2-diol

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m1/s1

InChI Key

IHPDTPWNFBQHEB-ZIAGYGMSSA-N

SMILES

Array

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)O)O

(R,R)-hydrobenzoin is a hydrobenzoin and an ethanediol derivative.

(R,R)-Hydrobenzoin (CAS 52340-78-0) is a highly crystalline, C2-symmetric chiral vicinal diol widely procured as a foundational chiral auxiliary, ligand backbone, and resolving agent in asymmetric synthesis. Characterized by its two adjacent stereocenters and phenyl substituents, it provides a rigid steric environment distinct from axially chiral analogs like BINOL. Commercially, its value lies in its high enantiomeric purity and its specific thermal profile, exhibiting a melting point of 146-149 °C . For industrial and laboratory buyers, securing the pure (R,R)-enantiomer is critical for reproducible stereocontrol in pharmaceutical intermediate manufacturing and high-throughput analytical assays.

Substituting enantiopure (R,R)-hydrobenzoin with racemic hydrobenzoin or the achiral meso-hydrobenzoin diastereomer fundamentally compromises asymmetric induction workflows. Racemic mixtures require costly, low-yield optical resolution steps before use, negating any initial bulk cost savings and introducing batch-to-batch variability. Furthermore, the meso form (melting point ~137 °C) and the racemate (melting point ~120 °C) exhibit significantly different thermal and solubility profiles compared to the pure (R,R)-enantiomer (146-149 °C) , which alters crystallization behaviors and reaction kinetics. Attempting to substitute with other C2-symmetric diols, such as BINOL, also fails when the specific sp3-hybridized backbone and flexibility of hydrobenzoin are required for targeted transition-state geometry in metal-catalyzed transformations.

Thermal Differentiation for Enantiopurity Verification

The thermal properties of hydrobenzoin are heavily dependent on its stereochemical composition. Pure (R,R)-hydrobenzoin demonstrates a sharp melting point range of 146-149 °C . In contrast, the achiral meso-hydrobenzoin melts at approximately 137 °C, and the racemic mixture melts significantly lower, near 120 °C . This distinct thermal profile allows procurement and quality control teams to rapidly verify the enantiomeric purity of incoming batches using standard melting point apparatus, ensuring no meso or racemic contamination compromises downstream asymmetric syntheses.

Evidence DimensionMelting Point
Target Compound Data146-149 °C
Comparator Or Baselinemeso-Hydrobenzoin (~137 °C) and Racemic Hydrobenzoin (~120 °C)
Quantified Difference9-29 °C higher melting point for the pure (R,R)-enantiomer
ConditionsStandard atmospheric pressure thermal analysis

Provides a rapid, low-cost QA/QC metric to verify enantiopurity before deploying the material in sensitive, high-value asymmetric catalytic processes.

Direct One-Pot Functionalization via ortho,ortho'-Dimetalation

(R,R)-hydrobenzoin offers strong processability for synthesizing complex chiral ligands through directed ortho,ortho'-dimetalation. When treated with n-BuLi, the hydroxyl groups act as directed metalation groups, facilitating the formation of a tetralithio intermediate. This allows for direct, one-pot electrophilic quenching to yield ortho-functionalized derivatives (e.g., diiodohydrobenzoin) in approximately 50% yield[1]. This direct functionalization bypasses the traditional multi-step synthesis routes required for other chiral diols, which often rely on complex asymmetric dihydroxylation of pre-functionalized stilbenes.

Evidence DimensionSynthetic steps to ortho-functionalized chiral diols
Target Compound Data1-step direct dimetalation (~50% yield)
Comparator Or BaselineTraditional multi-step synthesis (3+ steps involving McMurry coupling and asymmetric dihydroxylation)
Quantified DifferenceElimination of 2+ synthetic steps and avoidance of late-stage asymmetric bottlenecks
Conditionsn-BuLi (6 equiv), reflux, followed by electrophile quench

Dramatically reduces labor and reagent costs when manufacturing customized chiral ligands or auxiliaries for pharmaceutical development.

Enantiomeric Discrimination in High-Throughput Screening

(R,R)-hydrobenzoin is highly effective in forming chiral boronate esters, making it a critical component in enantioselective indicator displacement assays (eIDA). When paired with specific chiral boronic acid hosts, (R,R)-hydrobenzoin can be discriminated from its (S,S)-enantiomer with high precision, yielding significant differences in absorbance (ΔAbs > 0.2 at 570 nm in optimized systems) [1]. Achiral diols or racemic mixtures fail to provide this differential optical response. This capability allows for the rapid determination of enantiomeric excess (ee) with an average absolute error of ±3.5% in high-throughput 96-well plate formats [1].

Evidence DimensionEnantiomeric discrimination (Optical response / ΔAbsorbance)
Target Compound DataSignificant differential absorbance (ΔAbs > 0.2) enabling ±3.5% ee accuracy
Comparator Or BaselineRacemic or achiral diols (Zero differential enantiomeric response)
Quantified DifferenceAbsolute stereochemical discrimination vs. complete lack of resolution
Conditions96-well plate eIDA using chiral boronic acid hosts and indicator dyes at 25 °C

Enables the rapid, high-throughput screening of asymmetric catalyst libraries, accelerating the discovery phase of chiral drug manufacturing.

Precursor for Custom Chiral Ligands (e.g., Vivol)

Leveraging its capacity for direct ortho,ortho'-dimetalation, (R,R)-hydrobenzoin serves as a highly efficient starting material for the rapid synthesis of structurally complex chiral ligands [1]. This one-pot functionalization is particularly valuable for synthesizing customized catalysts used in pharmaceutical process chemistry, where minimizing synthetic steps to the ligand is crucial for cost-efficiency.

High-Throughput Enantiomeric Excess Assays

(R,R)-Hydrobenzoin is used as a benchmark analyte and chiral building block in the development of enantioselective indicator displacement assays. Its predictable binding with boronic acids makes it an essential material for validating high-throughput screening platforms designed to measure reaction yields and enantiomeric excess in asymmetric catalyst discovery [2].

Chiral Stationary Phases for HPLC

The compound is employed in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). Its distinct stereochemical geometry allows for the effective resolution of various racemic mixtures, including amines, epoxides, and organic acids, making it a vital procurement item for analytical laboratories focused on chiral separations [3].

Physical Description

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

214.099379685 Da

Monoisotopic Mass

214.099379685 Da

Heavy Atom Count

16

UNII

WV0I33NOND

Other CAS

52340-78-0

Wikipedia

(+)-hydrobenzoin

Dates

Last modified: 08-15-2023
Brown et al. End-to-end conformational communication through a synthetic purinergic receptor by ligand-induced helicity switching. Nature Chemistry, doi: 10.1038/nchem.1747, published online 15 September 2013 http://www.nature.com/nchem
Kern et al. Enantioselective cyclizations and cyclization cascades of samarium ketyl radicals. Nature Chemistry, doi: 10.1038/nchem.2841, published online 7 August 2017

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